2-(Iodomethyl)oxetane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-(Iodomethyl)oxetane is a heterocyclic organic compound characterized by a four-membered oxetane ring with an iodomethyl substituent. Its molecular formula is C₄H₇IO, and it has a molecular weight of approximately 198 g/mol. The compound is notable for its unique structure, which combines the properties of both oxetanes and halomethyl groups, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution Reactions: The iodomethyl group can be replaced by nucleophiles such as amines or alcohols.

- Ring Opening Reactions: Under acidic or basic conditions, the oxetane ring can open, leading to the formation of linear or branched products.

- Cross-Coupling Reactions: The iodomethyl group can serve as a halide for palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse functional groups.

Research indicates that oxetane derivatives, including 2-(iodomethyl)oxetane, exhibit significant biological activities. For instance, they have been studied for their potential as:

- Antitumor Agents: Some oxetane derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antiviral Compounds: Certain studies suggest that oxetanes may possess antiviral properties, making them candidates for further exploration in medicinal chemistry .

The synthesis of 2-(iodomethyl)oxetane can be achieved through several methods:

- From 2-Hydroxymethyloxetane:

- Electrophilic Halocyclization:

- Photochemical Methods:

2-(Iodomethyl)oxetane finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in cancer treatment and antiviral applications.

- Material Science: The compound may be used in developing new polymers and materials due to its unique structural properties.

Several compounds share structural similarities with 2-(iodomethyl)oxetane. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxymethyloxetane | C₄H₈O | Precursor to 2-(iodomethyl)oxetane; less reactive |

| 3-Iodomethyl-oxetane | C₄H₇I | Similar halogenation but different position |

| 3-Methyloxetane | C₄H₈O | Lacks halogen; more stable |

| 2-Bromomethyloxetane | C₄H₇Br | Similar reactivity but bromine is less reactive |

| 3-Azidomethyl-oxetane | C₄H₈N₃ | Different functional group; potential for click chemistry |

The presence of the iodomethyl group distinguishes 2-(iodomethyl)oxetane from these similar compounds, enhancing its reactivity and potential applications in synthetic chemistry and drug development.

IUPAC Name and Structural Representation

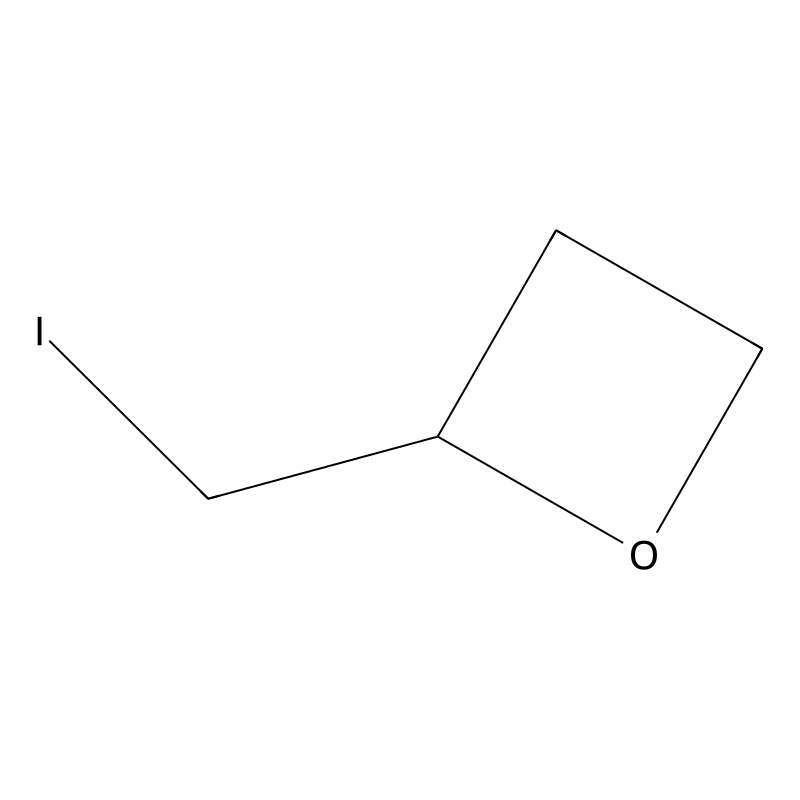

The IUPAC name for this compound is 2-(iodomethyl)oxetane. Its molecular formula is C₄H₇IO, with a molecular weight of 198.00 g/mol. The structural representation (Figure 1) highlights the oxetane ring (a four-membered cyclic ether) and the iodomethyl group (-CH₂I) at the second carbon.

SMILES Notation:

C1COC1CI InChI Key:

JVPHNTROOBLPKR-UHFFFAOYSA-N CAS Registry Numbers and Synonyms

Historical Context and Discovery

2-(Iodomethyl)oxetane was first synthesized in the early 2010s as part of efforts to expand the toolbox of strained heterocycles for medicinal chemistry. A landmark synthesis involved the reaction of 2-hydroxymethyloxetane with iodine, triphenylphosphine, and imidazole in dichloromethane, achieving a 100% yield. This method, patented in 2016 (KR101592370), remains a cornerstone for large-scale production.

Subsequent advancements include:

- Phase Transfer Catalysis: A solvent-free approach using aqueous alkali and phase transfer catalysts (e.g., tetrabutylammonium bromide) to cyclize 3-halo-1-propanol derivatives.

- Photoredox-Mediated Synthesis: A 2023 method utilizing visible light and a quinuclidinium radical cation to convert unactivated alcohols into oxetanes.

Significance in Organic and Medicinal Chemistry

Role in Organic Synthesis

2-(Iodomethyl)oxetane serves as a multifunctional building block:

- Nucleophilic Substitution: The iodide group facilitates Sₙ2 reactions with amines, thiols, and alkoxides to form C-N, C-S, and C-O bonds.

- Cross-Coupling Reactions: Used in Suzuki-Miyaura and Sonogashira couplings to introduce oxetane motifs into aromatic systems.

- Ring-Opening Polymerization: Forms polyethers with tunable thermal and mechanical properties.

Applications in Medicinal Chemistry

Oxetanes are prized for their ability to improve drug-like properties:

- Solubility Enhancement: The oxetane ring’s polarity increases aqueous solubility compared to carbocyclic analogs. For example, oxetane-containing analogs of thalidomide exhibit 76-fold higher solubility.

- Metabolic Stability: Oxetanes resist oxidative metabolism by cytochrome P450 enzymes, extending half-lives in vivo.

- Stereochemical Control: The rigid oxetane core reduces conformational flexibility, enhancing target selectivity.

Table 1: Comparative Properties of Oxetane vs. Carbonyl Bioisosteres

| Property | Oxetane Derivatives | Carbonyl Analogs |

|---|---|---|

| Aqueous Solubility | High | Moderate |

| LogP | 0.91 | 1.5–2.5 |

| Metabolic Clearance | Low | High |

Molecular Geometry and Bonding Characteristics

2-(Iodomethyl)oxetane, with the molecular formula C₄H₇IO and molecular weight of 198.003 g/mol, represents a four-membered heterocyclic compound featuring an oxetane ring substituted with an iodomethyl group at the 2-position [1] [4]. The compound is characterized by its Chemical Abstracts Service number 121138-00-9 and exhibits a distinctive structural framework that combines the inherent strain of the oxetane ring with the electronic and steric effects of the halogen-containing substituent [1] [6].

The molecular structure of 2-(iodomethyl)oxetane can be represented by the Simplified Molecular Input Line Entry System notation C1COC1CI, which clearly delineates the four-membered oxetane ring with the iodomethyl substituent [4]. The compound exists as a colorless to yellow liquid with a density of 1.9 ± 0.1 g/cm³ and exhibits light sensitivity due to the presence of the iodine atom [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇IO | Multiple sources [1] [4] |

| Molecular Weight (g/mol) | 198.003 | PubChem/Fisher Scientific [1] [4] |

| CAS Number | 121138-00-9 | Multiple sources [1] [4] |

| InChI Key | JVPHNTROOBLPKR-UHFFFAOYSA-N | PubChem [4] |

| SMILES | C1COC1CI | PubChem [4] |

| Boiling Point (°C) | 187.3 ± 13.0 | ChemSrc [2] |

| Density (g/cm³) | 1.9 ± 0.1 | ChemSrc [2] |

| Physical Form | Liquid | Fisher Scientific [1] |

X-ray Crystallographic Data

While specific X-ray crystallographic data for 2-(iodomethyl)oxetane itself is limited in the available literature, extensive crystallographic studies of related oxetane derivatives provide valuable insights into the structural characteristics of this class of compounds [3]. The parent oxetane ring has been characterized crystallographically, revealing a nearly planar four-membered ring structure with minimal puckering [5] [8].

Crystallographic analysis of oxetane derivatives demonstrates that the four-membered ring adopts an essentially planar geometry with a puckering angle of only 8.7° at 140 K, which increases slightly to 10.7° at 90 K [8]. This planar structure minimizes the strain in the ring while maintaining the characteristic tetrahedral geometry around the carbon atoms [8] [10].

Recent crystallographic studies of oxetane-containing compounds have shown that the oxetane ring maintains its structural integrity even when substituted with various functional groups [3] [29]. In a related oxetane derivative, the four atoms within the oxetane group were found to be nearly coplanar, exhibiting a dihedral angle of only 3.1°, which aligns with the structural features observed in previous literature reports on oxetane derivatives [29].

The carbon-carbon-oxygen bond angle in oxetane rings has been experimentally determined to be 91.8°, significantly smaller than the tetrahedral angle due to the constraints imposed by the four-membered ring structure [31]. This angular strain contributes to the overall ring strain energy and influences the reactivity of the oxetane moiety [31] [8].

Conformational Dynamics of the Oxetane Ring

The conformational dynamics of the oxetane ring in 2-(iodomethyl)oxetane are governed by the inherent flexibility of the four-membered heterocycle and the steric and electronic effects of the iodomethyl substituent [32] [33]. The oxetane ring exhibits a low-energy ring-puckering motion that represents the primary conformational degree of freedom in this system [33] [35].

Computational studies using density functional theory with the B3LYP hybrid functional and aug-cc-pVTZ basis set have revealed that the ring-puckering motion of oxetane has a strong effect on the electron density distribution, particularly affecting the highest occupied molecular orbital [33]. The conformational structure of oxetane is known to be slightly puckered in equilibrium due to a low interconversion barrier in its ring-puckering potential [35].

The ring-puckering coordinate in oxetane has been quantitatively analyzed through spectroscopic methods, revealing that the equilibrium conformation includes a small amount of methylene rocking and twisting motion [32]. The observed data are most closely reproduced by assuming a methylene rock angle of approximately 3° and a twist angle for the methylene groups of about 1° at the equilibrium conformation of the ring [32].

| Parameter | Value | Method |

|---|---|---|

| Ring strain energy (kJ/mol) | 106-107 | Computational studies [8] [10] |

| Puckering angle (°) | 8.7 (at 140 K) | X-ray crystallography [8] |

| C-C-O bond angle (°) | 91.8 | Experimental determination [31] |

| Ring inversion barrier (cm⁻¹) | 15.5 | VUV-MATI spectroscopy [35] |

| Preferred geometry | C₂ᵥ symmetry | Computational studies [35] |

The conformational dynamics are further influenced by thermal effects, with vacuum ultraviolet mass-analyzed threshold ionization spectroscopy revealing that the interconversion barrier for the ring-puckering potential is approximately 15.5 cm⁻¹ with a puckered angle of 14° [35]. These low-energy barriers allow for facile interconversion between conformational states at ambient temperatures [35].

Stereochemical Considerations

Enantiomeric Forms and Chiral Resolution

2-(Iodomethyl)oxetane possesses a chiral center at the carbon atom bearing the iodomethyl substituent, resulting in the existence of two enantiomeric forms [17] [18]. The compound can exist as either the (2S)-2-(iodomethyl)oxetane or (2R)-2-(iodomethyl)oxetane enantiomer, each with distinct three-dimensional arrangements and potentially different biological and chemical properties [17] [18].

The (2S)-enantiomer of 2-(iodomethyl)oxetane is cataloged in chemical databases with the CAS number 2199141-03-0 and PubChem CID 86325499 [17]. Similarly, the (2R)-enantiomer is identified by CAS number 2306249-69-2 and PubChem CID 86325500 [18]. Both enantiomers share the same molecular formula C₄H₇IO and molecular weight of 198.00 g/mol but differ in their stereochemical configuration around the chiral carbon [17] [18].

| Stereoisomer | CAS Number | PubChem CID | Availability |

|---|---|---|---|

| Racemic mixture | 121138-00-9 | 49757971 | Commercial (Thermo Scientific) [1] |

| (2S)-2-(Iodomethyl)oxetane | 2199141-03-0 | 86325499 | Database entry [17] |

| (2R)-2-(Iodomethyl)oxetane | 2306249-69-2 | 86325500 | Database entry [18] |

The commercial availability of 2-(iodomethyl)oxetane is primarily as a racemic mixture, supplied by chemical vendors such as Thermo Scientific Chemicals with a purity of 97% [1] [6]. The racemic form contains equal amounts of both enantiomers and is the most commonly used form for synthetic applications [1].

Chiral resolution of 2-(iodomethyl)oxetane would require specialized techniques due to the similar physical and chemical properties of the enantiomers [21]. Traditional methods for chiral resolution include crystallization with chiral resolving agents, chromatographic separation using chiral stationary phases, or enzymatic resolution methods [21]. However, specific protocols for the resolution of 2-(iodomethyl)oxetane enantiomers have not been extensively documented in the literature.

The stereochemical stability of 2-(iodomethyl)oxetane is influenced by the electronic properties of the iodomethyl substituent and the oxetane ring [19]. The presence of iodine as a good leaving group could potentially lead to racemization under certain reaction conditions through substitution mechanisms that involve carbocation intermediates [22].

Impact of Iodomethyl Substituent on Ring Strain

The introduction of an iodomethyl substituent at the 2-position of the oxetane ring significantly influences the overall ring strain and conformational preferences of the molecule [23] . The iodomethyl group introduces both steric and electronic effects that modify the inherent strain characteristics of the four-membered oxetane ring [23] .

The oxetane ring possesses an intrinsic ring strain energy of approximately 106-107 kJ/mol, which is intermediate between the higher strain of three-membered rings like epoxides (114 kJ/mol) and the lower strain of five-membered rings like tetrahydrofurans (25 kJ/mol) [8] [10]. The presence of the iodomethyl substituent introduces additional steric interactions that can further destabilize the system [23] .

The bulky iodine atom in the iodomethyl substituent creates unfavorable steric interactions with other substituents on the oxetane ring, potentially leading to increased conformational strain [23] . This effect is particularly pronounced due to the already constrained geometry of the four-membered ring, which limits the available space for accommodating bulky substituents [26].

Electronic effects of the iodomethyl substituent also contribute to modifications in ring strain [23] . The electron-withdrawing nature of the iodine atom can influence the electron density distribution within the oxetane ring, potentially affecting the strength of the carbon-oxygen bonds and the overall stability of the ring system [12] .

The impact of halogen substituents on oxetane ring strain has been documented in related systems [23] . The presence of the iodomethyl group enhances the reactivity of the oxetane ring, making it more susceptible to ring-opening reactions that can yield reactive intermediates useful in synthetic chemistry . This increased reactivity is attributed to the combined effects of ring strain and the electron-withdrawing properties of the halogen substituent [23] .

Computational studies have suggested that the conformational preferences of substituted oxetanes are significantly influenced by the nature and position of substituents [11] [26]. In the case of 2-(iodomethyl)oxetane, the iodomethyl group adopts a preferred orientation that minimizes steric clashes while accommodating the electronic requirements of the system [11] [26].

Nucleophilic Substitution from 2-Hydroxymethyloxetane

The most widely employed method for synthesizing 2-(Iodomethyl)oxetane involves the nucleophilic substitution of 2-hydroxymethyloxetane using the classical triphenylphosphine-iodine-imidazole system. This approach represents a modified Mitsunobu-type reaction that proceeds through an oxyphosphonium intermediate [1].

Reaction Mechanism and Conditions

The reaction proceeds through a well-established mechanism wherein triphenylphosphine (10.36 g, 39.5 mmol) and imidazole (5.4 g, 79.3 mmol) are dissolved in dichloromethane (70 mL) and cooled to 0°C. Iodine (10.36 g, 39.5 mmol) is then added portionwise, resulting in the formation of a phosphonium-iodine complex. The 2-hydroxymethyloxetane substrate (2.70 g, 30.68 mmol) dissolved in dichloromethane (30 mL) is subsequently added dropwise [1].

The reaction conditions require precise temperature control, starting at 0°C for 30 minutes, followed by stirring at 25°C for 18 hours. This temperature profile is critical for achieving optimal yields while minimizing side reactions. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, consistent with an SN2 mechanism [2].

Yield and Purification

Under optimized conditions, this methodology delivers 2-(Iodomethyl)oxetane in quantitative yields (100%). The crude product is purified by silica gel column chromatography using hexane:ethyl acetate (6:1) as the eluent system. The high efficiency of this transformation makes it particularly attractive for synthetic applications [1].

Mechanistic Considerations

The success of this transformation relies on the formation of a stable oxyphosphonium intermediate that undergoes nucleophilic attack by iodide. The use of imidazole as a base facilitates the formation of the phosphonium complex while maintaining mild reaction conditions. The choice of dichloromethane as solvent provides optimal solubility for all reagents while minimizing competing reactions [2].

Phase-Transfer Catalyzed Cyclization

Phase-transfer catalysis represents an alternative synthetic approach that has demonstrated significant utility in oxetane formation. This methodology employs quaternary ammonium salts to facilitate the cyclization of appropriate precursors under heterogeneous conditions [3].

Catalyst Selection and Optimization

Among various quaternary ammonium salts examined, tetrabutylammonium hydrogen sulfate (Bu4NHSO4) emerges as the most effective catalyst for oxetane synthesis. This catalyst significantly outperforms other quaternary ammonium salts including Bu4NBr, Bu4NF, and (n-C8H17)3MeNCl under standard conditions. The superior performance of Bu4NHSO4 can be attributed to its optimal balance of lipophilicity and ionic character, facilitating efficient phase transfer [3].

Reaction Conditions and Kinetics

The phase-transfer catalyzed synthesis utilizes a biphasic system consisting of dichloromethane and aqueous sodium hydroxide. The reaction rate exhibits a roughly linear relationship with alkali concentration, with 50% aqueous sodium hydroxide completing the transformation in 3-4 hours, while 10% aqueous sodium hydroxide requires nearly 24 hours [3].

The choice of leaving group proves crucial for reaction efficiency. Mesylate derivatives provide superior reactivity compared to tosylate analogues, with the former achieving >95% yield in 2-4 hours at room temperature, while tosylates require 5 days under comparable conditions to achieve 50% yield [3].

Mechanistic Pathway

The phase-transfer mechanism involves the transport of hydroxide ions from the aqueous phase to the organic phase via the quaternary ammonium catalyst. The activated hydroxide then facilitates the intramolecular cyclization through nucleophilic attack on the electrophilic carbon bearing the leaving group. This process circumvents the need for anhydrous conditions while maintaining high efficiency [3].

Advanced Strategies

Enantioselective Synthesis Using Chiral Auxiliaries

The development of enantioselective synthetic methodologies for oxetane derivatives has gained significant attention due to the importance of chirality in pharmaceutical applications. Recent advances have demonstrated the feasibility of asymmetric oxetane synthesis using chiral auxiliary approaches [4].

Transient Chiral Auxiliary Strategy

A novel approach involves the catalytic enantioselective installation of transient chiral auxiliaries, followed by diastereoselective transformations. This methodology combines the advantages of both chiral auxiliary and asymmetric catalysis approaches. The process utilizes palladium-catalyzed carboetherification of propargylic amines with 1-ethoxy trifluoroethanol as the molecular tether [4].

Ligand Design and Optimization

The success of enantioselective transformations depends critically on ligand selection. Monophosphine ligands derived from Trost-type architectures have shown particular promise, achieving high enantioselectivity in dynamic kinetic asymmetric transformation (DYKAT) processes. These ligands enable the selective formation of chiral oxazolidine intermediates that subsequently direct diastereoselective hydrogenation [4].

Stereodivergent Access

The methodology provides stereodivergent access to all four possible stereoisomers of chiral products through judicious selection of substrates and ligands. This approach involves sequential Sonogashira coupling, enantioselective carboetherification, and diastereoselective hydrogenation, allowing fine-tuning of stereochemical outcomes [4].

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic methodologies increasingly incorporate microwave irradiation and flow chemistry principles to enhance reaction efficiency and scalability. These approaches offer significant advantages in terms of reaction time, yield, and environmental impact [5].

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) provides several advantages including higher yields, improved selectivity, milder reaction conditions, and dramatically reduced reaction times. For oxetane synthesis, microwave heating enables rapid heating to optimal reaction temperatures while maintaining precise control over reaction parameters [5].

The methodology typically operates at temperatures ranging from 80-120°C with reaction times of 0.5-4 hours, significantly reduced compared to conventional heating methods. Power control becomes critical, with typical power settings of 210-300 W providing optimal results. The rapid and uniform heating characteristic of microwave irradiation minimizes side reactions and decomposition pathways [5].

Flow Chemistry Applications

Flow chemistry represents a complementary approach that enables continuous processing and improved scalability. The methodology involves the use of microreactor systems that provide enhanced heat and mass transfer characteristics compared to batch processes [6].

Flow synthesis of oxetane derivatives utilizes residence time control to optimize reaction outcomes. The continuous nature of flow processes enables the generation and immediate consumption of unstable intermediates, such as organolithium species, at higher temperatures than typically possible in batch mode. This approach has demonstrated particular utility in the synthesis of 2,2-disubstituted oxetanes [6].

Temperature and Solvent Effects

Flow chemistry enables precise temperature control throughout the reaction pathway, allowing for temperature gradients that optimize different reaction steps. The methodology typically operates at elevated temperatures (170-190°C) with residence times measured in minutes rather than hours. Solvent selection becomes particularly important, with anhydrous conditions and appropriate dielectric properties required for optimal microwave coupling [6].

Reaction Optimization

Solvent and Temperature Effects on Yield

The optimization of reaction conditions represents a critical aspect of oxetane synthesis, with solvent selection and temperature control exerting profound effects on reaction outcomes. Systematic studies have revealed clear structure-activity relationships that guide methodology selection [7] [8].

Solvent Effects on Reaction Efficiency

Dichloromethane emerges as the optimal solvent for nucleophilic substitution reactions, providing yields of 85-100% under standard conditions. This solvent offers an ideal balance of polarity and non-coordinating character that facilitates oxetane formation while minimizing competing reactions [1]. Chloroform provides comparable results (80-95% yield) and serves as a suitable alternative when dichloromethane is not preferred [9].

For Mitsunobu-type reactions, ethyl acetate demonstrates superior performance, achieving yields up to 98%. This enhanced efficiency can be attributed to the coordinating ability of ethyl acetate, which stabilizes intermediates while maintaining sufficient polarity for efficient mixing [10]. Tetrahydrofuran provides moderate yields (70-90%) and offers good versatility across different reaction mechanisms [9].

Polar solvents including dimethylformamide, ethanol, and acetonitrile generally provide poor yields (10-40%) due to competitive coordination effects and side reactions. The protic nature of alcoholic solvents introduces additional complications through hydrogen bonding interactions that can interfere with oxetane formation [10].

Temperature Optimization Strategies

Temperature control represents a critical parameter in oxetane synthesis, with optimal conditions varying significantly depending on the specific methodology employed. For nucleophilic substitution reactions, low-temperature initiation (0°C) followed by gradual warming to room temperature provides optimal yields while minimizing thermal decomposition [1].

Phase-transfer catalyzed reactions proceed efficiently at room temperature, taking advantage of the mild conditions possible with heterogeneous catalysis. The ability to operate at ambient temperature represents a significant advantage in terms of energy efficiency and operational simplicity [3].

Microwave-assisted synthesis operates at elevated temperatures (80-120°C) but compensates for potential thermal decomposition through dramatically reduced reaction times. The rapid heating characteristic of microwave irradiation enables access to higher-energy pathways while minimizing side reactions [5].

Purification Techniques and Challenges

The purification of oxetane derivatives presents unique challenges due to their inherent ring strain and potential for ring-opening reactions under acidic conditions. Effective purification strategies require careful consideration of stability issues and appropriate technique selection [9] [11].

Chromatographic Purification Methods

Silica gel column chromatography represents the most widely employed purification technique, utilizing hexane:ethyl acetate gradient systems (typically 6:1 to 1:1). This approach provides high resolution and predictable separation but requires careful pH control to prevent ring-opening under acidic conditions. Recovery rates of 70-90% are typical when appropriate precautions are taken [1] [9].

Flash column chromatography offers more rapid separation with good yields (65-85%), though with somewhat reduced resolution compared to conventional column chromatography. The technique proves particularly useful for unstable compounds where extended exposure to chromatographic conditions must be minimized [12].

Preparative high-performance liquid chromatography (HPLC) provides the highest purity products (85-95% recovery) with precise control over separation conditions. However, the technique is limited by high cost and scale restrictions, making it most suitable for high-value compounds or analytical applications [13].

Specialized Purification Approaches

Strong cation exchange (SCX) chromatography has emerged as particularly valuable for oxetane derivatives containing amino functionalities. The technique utilizes methanol washing followed by elution with 5% ammonia in methanol, achieving excellent recovery rates (80-95%) for basic compounds [9].

Distillation under reduced pressure provides solvent-free products with good scalability (60-80% recovery), though thermal instability at elevated temperatures can limit its application. Careful temperature control and high vacuum conditions are essential for success [1].

Supercritical fluid chromatography represents an emerging technique that offers environmental advantages and rapid separation. Using carbon dioxide with alcohol modifiers, the technique achieves good recovery rates (75-90%) while eliminating organic solvent waste [13].

Stability Considerations and Mitigation Strategies

Oxetane derivatives exhibit particular sensitivity to acidic conditions, which can promote ring-opening reactions and product degradation. Purification protocols must therefore incorporate appropriate pH control measures, including the use of neutralized silica gel and non-acidic eluent systems [11].

Thermal stability represents another critical consideration, with many oxetane derivatives exhibiting decomposition at elevated temperatures. Purification techniques that minimize thermal exposure, such as flash chromatography and vacuum distillation, are preferred when thermal stability is a concern [14].